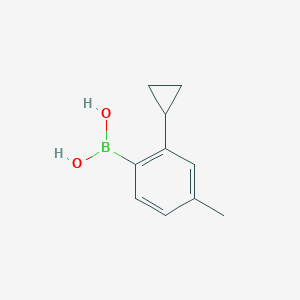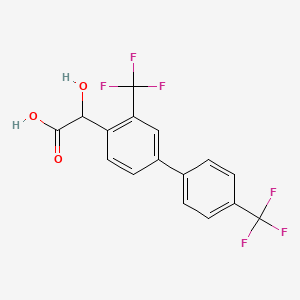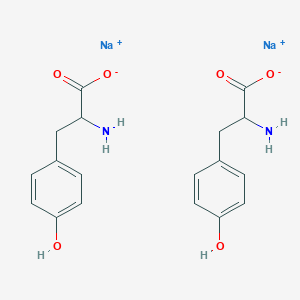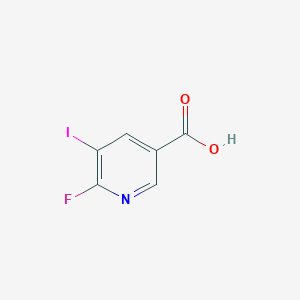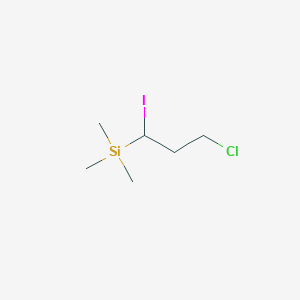
Deoxy-epi-narasin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxy-epi-narasin is a polyether antibiotic produced by the strain of Streptomyces aureofaciens NRRL 11181. It exhibits activity against gram-positive bacteria, mycoplasma, coccidia, and viruses. This compound is known for its growth-promoting effects and is used in veterinary medicine to enhance feed-utilization efficiency in ruminants.
Métodos De Preparación
Deoxy-epi-narasin is synthesized through submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 . The fermentation process involves maintaining the culture in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Deoxy-epi-narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Deoxy-epi-narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of polyether antibiotics. In biology, it is used to investigate the mechanisms of action of antibiotics against gram-positive bacteria and mycoplasma. In medicine, it is explored for its potential use in treating infections caused by these pathogens. In the industry, it is used to enhance the growth and feed efficiency of livestock .
Mecanismo De Acción
The mechanism of action of deoxy-epi-narasin involves its ability to disrupt the cell membrane of gram-positive bacteria and mycoplasma. It forms complexes with cations, such as sodium and potassium, and facilitates their transport across the cell membrane. This disrupts the ion balance within the cell, leading to cell death .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
70022-35-4 |
|---|---|
Fórmula molecular |
C43H72O10 |
Peso molecular |
749.0 g/mol |
Nombre IUPAC |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O10/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47) |
Clave InChI |
DIUFDFNALWNSNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


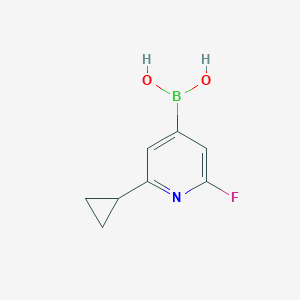
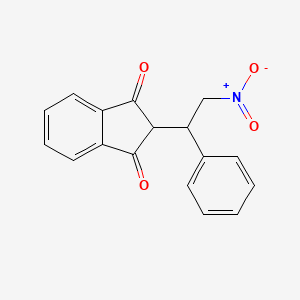
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)


